Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate
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Overview
Description
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is a chemical compound that belongs to the class of benzoates. This compound has been extensively studied due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and proteases. This inhibition can lead to the disruption of cellular signaling pathways and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for certain enzymes, making it a useful tool in chemical biology research. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate. One direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the further study of its mechanism of action and its potential applications in chemical biology research. Additionally, there is a need for further studies to fully understand the potential toxicity and limitations of this compound.
Synthesis Methods
The synthesis of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate involves the reaction of 5-amino-2,4-difluorobenzoic acid with 1-cyanocyclohexane-1-carboxylic acid, followed by the addition of methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate.
Scientific Research Applications
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate has been widely used in scientific research. It has been studied for its potential applications in drug discovery, particularly in the development of new drugs for the treatment of cancer and other diseases. This compound has also been used as a tool in chemical biology research to study protein-protein interactions and enzyme activity.
properties
IUPAC Name |
methyl 5-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-25-16(24)11-7-14(13(19)8-12(11)18)21-9-15(23)22-17(10-20)5-3-2-4-6-17/h7-8,21H,2-6,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVVCQBEFCUXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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